3-(4-Hydroxyphenyl)propanohydrazide synthesis protocol
3-(4-Hydroxyphenyl)propanohydrazide synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide
Authored by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-hydroxyphenyl)propanohydrazide, a valuable chemical intermediate in pharmaceutical research and development. The synthesis is presented as a robust and efficient two-step process, commencing with the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) to its methyl ester, followed by hydrazinolysis to yield the target hydrazide. This document explains the chemical rationale behind each step, offers a detailed, self-validating experimental protocol, and includes essential data for process replication and validation. It is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented synthetic methodology.
Introduction: Significance of 3-(4-Hydroxyphenyl)propanohydrazide
3-(4-Hydroxyphenyl)propanohydrazide is a derivative of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound found in various plants and a metabolite of flavonoids in humans.[1][2] The parent molecule, phloretic acid, is recognized for its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its potential biological activities, including suppressing macrophage foam cell formation.[3][4]
The introduction of the hydrazide functional group transforms the phloretic acid scaffold into a versatile building block. Hydrazides are crucial precursors for synthesizing a wide range of heterocyclic compounds and serve as a structural motif in many biologically active molecules. For instance, derivatives of similar hydrazide structures have shown promise as antimicrobial candidates targeting multidrug-resistant pathogens.[5] This guide presents a foundational protocol for accessing 3-(4-hydroxyphenyl)propanohydrazide, enabling further exploration and derivatization in medicinal chemistry programs.
Chemical Principles and Strategic Rationale
The conversion of a carboxylic acid to a hydrazide is most effectively achieved via a two-step sequence involving an ester intermediate. Direct reaction of a carboxylic acid with hydrazine is often inefficient. Our strategy leverages this established pathway for its high efficiency and straightforward execution.
Step 1: Fischer Esterification of 3-(4-Hydroxyphenyl)propanoic Acid The first step involves the conversion of the carboxylic acid group of phloretic acid into a methyl ester. The Fischer-Speier esterification is the chosen method due to its simplicity, use of inexpensive reagents, and high conversion rates.[6][7] The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[8]
-
Causality: By using a large excess of the alcohol (methanol), Le Châtelier's principle dictates that the equilibrium is driven strongly towards the formation of the ester product, ensuring a high yield. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon and makes it susceptible to nucleophilic attack by methanol.
Step 2: Hydrazinolysis of Methyl 3-(4-hydroxyphenyl)propanoate The second step is the conversion of the synthesized methyl ester into the final hydrazide product. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as a potent nucleophile.
-
Causality: The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating methanol as a leaving group and forming the stable hydrazide product. This reaction is typically rapid and proceeds with high yield.[9]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis process from the starting material to the final product.
Caption: Two-step synthesis of 3-(4-hydroxyphenyl)propanohydrazide.
Quantitative Data Summary
The table below summarizes essential quantitative data for the key compounds involved in the synthesis protocol.
| Parameter | 3-(4-Hydroxyphenyl)propanoic Acid | Methyl 3-(4-hydroxyphenyl)propanoate | 3-(4-Hydroxyphenyl)propanohydrazide |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ | C₉H₁₂N₂O₂ |
| Molecular Weight | 166.17 g/mol [1] | 180.20 g/mol [10] | 180.21 g/mol |
| Physical Form | Solid[2] | Solid / Oil | Solid |
| CAS Number | 501-97-3[1] | 5597-50-2[10] | 65330-63-4[11] |
| Typical Role | Starting Material | Intermediate | Final Product |
| Typical Yield | N/A | >90% | >85% |
Detailed Experimental Protocols
Safety Precaution: This protocol involves corrosive acids and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is particularly toxic and a suspected carcinogen; handle with extreme care.
Part A: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate
Materials and Reagents:
-
3-(4-hydroxyphenyl)propanoic acid (phloretic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(4-hydroxyphenyl)propanoic acid (10.0 g, 60.2 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting carboxylic acid spot.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product, methyl 3-(4-hydroxyphenyl)propanoate, should be a pale yellow oil or a low-melting solid, which can be used in the next step without further purification if TLC shows high purity.
Part B: Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide
Materials and Reagents:
-
Methyl 3-(4-hydroxyphenyl)propanoate (from Part A)
-
Hydrazine hydrate (~64% solution in water)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the methyl 3-(4-hydroxyphenyl)propanoate (9.0 g, 50.0 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Hydrazine Addition: While stirring, add hydrazine hydrate (7.5 mL, ~150 mmol, 3 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 3-5 hours. A white precipitate may begin to form during this time.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester spot.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the product, 3-(4-hydroxyphenyl)propanohydrazide, under vacuum to obtain a white crystalline solid.
Product Validation and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity. The synthesized 3-(4-hydroxyphenyl)propanohydrazide can be characterized by the following standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying characteristic proton signals, including the aromatic protons, the two methylene (-CH₂-) groups, and the hydrazide protons (-NHNH₂).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the number and type of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identify key functional groups, such as the O-H stretch from the phenol, N-H stretches from the hydrazide, and the C=O stretch of the amide group.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula. The predicted monoisotopic mass is 180.09 Da.[12]
Conclusion
This guide details a reliable and high-yielding two-step synthesis of 3-(4-hydroxyphenyl)propanohydrazide from its corresponding carboxylic acid. The protocol is built upon fundamental and well-understood organic reactions—Fischer esterification and hydrazinolysis—ensuring its robustness and scalability. By providing a clear rationale for each step, detailed experimental procedures, and validation criteria, this document serves as an authoritative resource for researchers and drug development professionals seeking to utilize this valuable chemical scaffold in their work.
References
- Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2348. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-hydroxyphenyl)propionic acid hydrazide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-hydroxyphenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-(4-hydroxyphenyl)propanamide.
-
Plant Physiology. (2020). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Plant Physiology, 183(3), 1340-1357. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(11), 7152-7161. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanal. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Chinese Journal of Organic Chemistry, 28(8), 1435-1438. Retrieved from [Link]
-
Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Phloretic acid (FDB000849). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phloretic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Benzenepropanoic acid, 4-hydroxy-, methyl ester | C10H12O3 | CID 79706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. PubChemLite - 3-(4-hydroxyphenyl)propionic acid hydrazide hydrochloride (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
